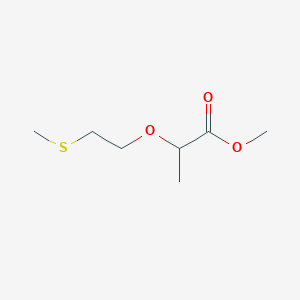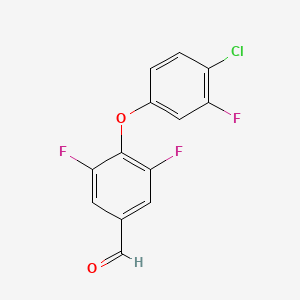
2-(4-Nitrobenzyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrobenzyl)malonate: is an organic compound with the molecular formula C10H9NO6. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a p-nitrobenzyl group. This compound is known for its applications in organic synthesis and various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(4-Nitrobenzyl)malonate can be synthesized through the reaction of p-nitrobenzyl alcohol with malonic acid. The reaction typically involves the use of a fatty acid as a catalyst, along with an inducer and a water removal agent to increase the yield and reduce the reaction time. The yield of the product can reach up to 90% .
Industrial Production Methods: In industrial settings, the preparation of mono-p-nitrobenzylmalonate often involves the hydrolysis of p-nitrobenzyl alcohol malonic diester using a lipid-degradative enzyme. This method is preferred for its efficiency and higher yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Nitrobenzyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide and other bases are commonly used.
Major Products Formed: The major products formed from these reactions include various derivatives of mono-p-nitrobenzylmalonate, such as amino derivatives and substituted benzylmalonates .
Aplicaciones Científicas De Investigación
Chemistry: 2-(4-Nitrobenzyl)malonate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in various biochemical assays.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a catalyst in certain chemical reactions .
Mecanismo De Acción
The mechanism by which mono-p-nitrobenzylmalonate exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. The pathways involved include enzyme-catalyzed reactions and interactions with cellular components .
Comparación Con Compuestos Similares
- p-Nitrobenzylmalonic acid
- p-Nitrobenzyl alcohol
- p-Nitrobenzyl chloride
Uniqueness: 2-(4-Nitrobenzyl)malonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its nitro group provides versatility in synthetic applications, making it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C10H7NO6-2 |
|---|---|
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C10H9NO6/c12-9(13)8(10(14)15)5-6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15)/p-2 |
Clave InChI |
LDIKKFOPLVSXKD-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1-hydroxybutyl)phenyl]acetamide](/img/structure/B8424810.png)


![3-(3-Pyridinyl)-6-azabicyclo[3.2.1]octane](/img/structure/B8424820.png)



![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-1,3-thiazole](/img/structure/B8424838.png)




